2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction rates and improve overall efficiency . Additionally, the use of continuous flow reactors may be explored to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a potential candidate for studying cellular processes and developing new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . Similarly, its antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new compounds with tailored properties.
Properties
CAS No. |
39543-94-7 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H23NO4/c1-4-11(2)18-9-14(20)10-21-15-7-5-6-13-8-16(12(3)19)22-17(13)15/h5-8,11,14,18,20H,4,9-10H2,1-3H3 |
InChI Key |
GTROMCBCQWPZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.